Cas no 886768-49-6 (tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate)

Tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate is a specialized organic compound with notable properties. It exhibits high purity and stability, making it ideal for various chemical reactions. Its unique structure allows for efficient synthesis and improved reactivity, enhancing the yield and selectivity of chemical processes. This compound is particularly valuable in pharmaceutical and agrochemical applications due to its potential for drug development and crop protection.
tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate structure
886768-49-6 structure
商品名:tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate
CAS番号:886768-49-6
MF:C15H20F2N2O2
メガワット:298.328310966492
CID:6260026
PubChem ID:72210223

tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate
    • 1228566-07-1
    • EN300-1876938
    • 886768-49-6
    • SCHEMBL16633012
    • (R)-3-(2,3-DIFLUORO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • AB46525
    • 3-(2,3-DIFLUORO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • AB46524
    • (S)-3-(2,3-DIFLUORO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • CS-0293264
    • AB46529
    • 1228570-44-2
    • インチ: 1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-8-7-18-12(9-19)10-5-4-6-11(16)13(10)17/h4-6,12,18H,7-9H2,1-3H3
    • InChIKey: KZPOSZVSBXRQDP-UHFFFAOYSA-N
    • ほほえんだ: FC1C(=CC=CC=1C1CN(C(=O)OC(C)(C)C)CCN1)F

計算された属性

  • せいみつぶんしりょう: 298.14928421g/mol
  • どういたいしつりょう: 298.14928421g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 373
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 41.6Ų

tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1876938-0.05g
tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate
886768-49-6
0.05g
$827.0 2023-09-18
Enamine
EN300-1876938-0.25g
tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate
886768-49-6
0.25g
$906.0 2023-09-18
Enamine
EN300-1876938-5.0g
tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate
886768-49-6
5g
$3894.0 2023-06-01
Enamine
EN300-1876938-1.0g
tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate
886768-49-6
1g
$1343.0 2023-06-01
Enamine
EN300-1876938-0.5g
tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate
886768-49-6
0.5g
$946.0 2023-09-18
Enamine
EN300-1876938-10.0g
tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate
886768-49-6
10g
$5774.0 2023-06-01
Enamine
EN300-1876938-1g
tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate
886768-49-6
1g
$986.0 2023-09-18
Enamine
EN300-1876938-2.5g
tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate
886768-49-6
2.5g
$1931.0 2023-09-18
Enamine
EN300-1876938-10g
tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate
886768-49-6
10g
$4236.0 2023-09-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1363934-50mg
Tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate
886768-49-6 98%
50mg
¥9450.00 2024-04-26

tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate 関連文献

tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylateに関する追加情報

Introduction to tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate (CAS No. 886768-49-6)

Tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate, identified by the chemical compound code CAS No. 886768-49-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse biological activities and potential applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a tert-butyl group and a 2,3-difluorophenyl moiety, contribute to its unique chemical properties and make it a valuable scaffold for further functionalization and exploration.

The tert-butyl group is a well-known protective group in organic synthesis, often employed to shield reactive sites during chemical reactions. Its stability and ease of removal make it an ideal choice for modifying the reactivity of adjacent functional groups. In contrast, the 2,3-difluorophenyl ring introduces fluorine atoms into the aromatic system, which can significantly influence the electronic properties and metabolic stability of the molecule. Fluorinated aromatic compounds are frequently studied due to their enhanced lipophilicity, improved binding affinity to biological targets, and resistance to enzymatic degradation.

This compound has been extensively investigated in recent years for its potential applications in drug discovery. The combination of the piperazine core and the difluorophenyl substituent creates a molecular framework that is both pharmacologically relevant and structurally intriguing. Piperazine derivatives are known for their role as neurotransmitter receptor modulators, antipsychotics, antihistamines, and antimicrobial agents. The introduction of fluorine atoms into the phenyl ring further enhances these properties by improving metabolic stability and interactions with biological targets.

Recent studies have highlighted the importance of tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate in the development of novel therapeutic agents. For instance, researchers have explored its potential as a precursor in the synthesis of small-molecule inhibitors targeting specific enzymes involved in neurological disorders. The rigid structure provided by the tert-butyl group helps to stabilize the conformation of the molecule, ensuring optimal binding to protein targets. Meanwhile, the electron-withdrawing nature of the 2,3-difluorophenyl ring enhances interactions with polar regions of biological receptors, improving overall efficacy.

The synthesis of tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include nucleophilic substitution reactions, protection-deprotection strategies involving the tert-butyl group, and palladium-catalyzed cross-coupling reactions to introduce the 2,3-difluorophenyl moiety. Advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structural integrity of the compound at each stage of synthesis.

In terms of pharmacological activity, preliminary studies suggest that tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate exhibits promising properties as a modulator of neurotransmitter systems. The presence of both piperazine and fluorinated aromatic units suggests potential interactions with serotonin receptors (5-HT receptors), which are implicated in mood regulation and cognitive function. Additionally, this compound may exhibit effects on dopamine pathways, making it a candidate for investigating its role in neurodegenerative diseases such as Parkinson’s disease.

The pharmaceutical industry has shown considerable interest in fluorinated piperazine derivatives due to their favorable pharmacokinetic profiles. The fluorine atoms enhance lipophilicity while maintaining water solubility, allowing for efficient absorption and distribution within biological systems. Furthermore, fluorination can improve metabolic stability by resisting degradation by cytochrome P450 enzymes. These attributes make compounds like tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate attractive candidates for further development into clinical candidates.

Future research directions may focus on exploring analogs of this compound with modified substituents to optimize bioactivity and reduce potential side effects. Computational modeling techniques such as molecular docking can be employed to predict binding affinities and identify optimal modifications. Additionally, preclinical studies will be essential to evaluate toxicity profiles and pharmacokinetic parameters before moving into human trials.

The versatility of tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate extends beyond pharmaceutical applications; it also serves as a valuable intermediate in synthetic chemistry. Its unique structural features allow for further derivatization into more complex molecules with tailored properties. Researchers may explore its use in designing novel materials or catalysts where specific steric and electronic requirements are necessary.

In conclusion,tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate (CAS No. 886768-49-6) represents a significant advancement in medicinal chemistry due to its well-designed molecular architecture and promising pharmacological properties. The combination of protective groups like the tert-butyl moiety with bioactive units such as the 2,3-difluorophenyl ring creates a versatile scaffold for drug discovery efforts. As research continues to uncover new therapeutic applications,this compound is poised to play an important role in developing next-generation treatments for various diseases.

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